molecular formula C5H13ClN2O3S B13488853 [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride

Cat. No.: B13488853
M. Wt: 216.69 g/mol
InChI Key: HLFWTZSGSHEHEO-JEDNCBNOSA-N
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Description

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of sulfonyl chlorides with amines. A common method is the reaction of methanesulfonyl chloride with morpholine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .

Industrial Production Methods

Industrial production of sulfonamides, including this compound, often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of [(2S)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity or disruption of protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride is unique due to its specific structural features, including the morpholine ring and the sulfonamide group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H13ClN2O3S

Molecular Weight

216.69 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C5H12N2O3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m0./s1

InChI Key

HLFWTZSGSHEHEO-JEDNCBNOSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CS(=O)(=O)N.Cl

Canonical SMILES

C1COC(CN1)CS(=O)(=O)N.Cl

Origin of Product

United States

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